molecular formula C16H14N2O3 B6393559 MFCD18318351 CAS No. 1261888-67-8

MFCD18318351

Cat. No.: B6393559
CAS No.: 1261888-67-8
M. Wt: 282.29 g/mol
InChI Key: XREYVONWTFHALS-UHFFFAOYSA-N
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Description

The compound “MFCD18318351” is a chemical substance with unique properties and applications It is known for its specific molecular structure and reactivity, making it valuable in various scientific and industrial fields

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318351” typically involves a series of chemical reactions that require precise control of conditions such as temperature, pressure, and pH. Common synthetic routes include:

    Step 1: Initial formation of the core structure through a condensation reaction.

    Step 2: Functionalization of the core structure using reagents like halogens or alkyl groups.

    Step 3: Purification and isolation of the final product through crystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and continuous flow systems. The process involves:

    Bulk synthesis: Using high-capacity reactors to produce large quantities.

    Automation: Employing automated systems to monitor and control reaction parameters.

    Quality control: Implementing rigorous testing to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions: “MFCD18318351” undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to yield reduced forms.

    Substitution: Replacement of functional groups with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Uses reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Employs reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Involves reagents like halogens or organometallic compounds under controlled temperatures.

Major Products:

Scientific Research Applications

“MFCD18318351” has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its pharmacological properties and potential use in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which “MFCD18318351” exerts its effects involves interactions with specific molecular targets and pathways. It may act by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Altering cellular processes: Affecting cell signaling, metabolism, or gene expression.

    Inducing chemical changes: Facilitating or inhibiting specific chemical reactions within biological systems.

Comparison with Similar Compounds

“MFCD18318351” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    Compound A: Shares a similar core structure but differs in functional groups, leading to distinct reactivity.

    Compound B: Has a comparable molecular weight but varies in its chemical properties and applications.

    Compound C: Exhibits similar biological activity but with different pharmacokinetics and toxicity profiles.

The uniqueness of “this compound” lies in its specific combination of structural features and reactivity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

6-[3-(cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c19-15(18-13-5-6-13)11-3-1-2-10(8-11)14-7-4-12(9-17-14)16(20)21/h1-4,7-9,13H,5-6H2,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XREYVONWTFHALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=CC(=C2)C3=NC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40688225
Record name 6-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-67-8
Record name 6-[3-(Cyclopropylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40688225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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